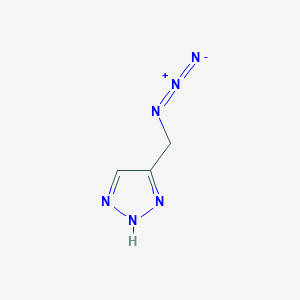

5-(azidomethyl)-1H-1,2,3-triazole

Description

Significance of 1,2,3-Triazole Scaffolds in Modern Organic Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. wisdomlib.orgtandfonline.com This structural motif is not found in nature, yet it has become a cornerstone in various fields of chemistry due to its remarkable stability and synthetic accessibility. nih.gov The aromatic character of the 1,2,3-triazole ring, arising from the delocalization of 6π electrons, contributes to its stability against metabolic degradation, oxidation, and reduction. tandfonline.comnih.gov

This stability, coupled with the ability of the triazole ring to participate in hydrogen bonding and dipole interactions, makes it an attractive scaffold in medicinal chemistry. researchgate.net Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgtandfonline.comresearchgate.netnih.gov The ease of their formation via "click chemistry" has further propelled their use in drug discovery, bioconjugation, and materials science. wisdomlib.orgwikipedia.org

The Azide (B81097) Functional Group: Reactivity and Synthetic Utility

The azide functional group (–N₃) is a high-energy moiety composed of three nitrogen atoms. baseclick.eu Despite their energetic nature, organic azides exhibit a remarkable degree of stability and selective reactivity, making them invaluable tools in organic synthesis. baseclick.eunih.gov They are relatively unreactive towards many common reagents and reaction conditions, allowing for their incorporation into complex molecules. baseclick.eu

The primary reactivity of azides lies in their ability to undergo 1,3-dipolar cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. wikipedia.orgwikipedia.org This reaction is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction. wikipedia.orgwikipedia.org Azides can also be reduced to primary amines, serving as a protected form of this important functional group. wikipedia.org Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H insertion and addition to double bonds, finding use in polymer crosslinking. nih.gov

Positioning of 5-(azidomethyl)-1H-1,2,3-triazole within Emerging Chemical Paradigms

The compound this compound is a bifunctional molecule that embodies the principles of modular synthesis and high-energy materials. Its structure contains both a 1,2,3-triazole ring, which can be further functionalized, and an azidomethyl group, a potent energetic and reactive handle. This unique combination makes it a valuable building block in several advanced chemical applications.

In the realm of energetic materials, the high nitrogen content of both the triazole ring and the azide group contributes to a high heat of formation, a key characteristic of energetic compounds. researchgate.netresearchgate.net The decomposition of such molecules can release a significant amount of energy, making them of interest for propellants and explosives. nih.govuidaho.edu

From a synthetic perspective, the presence of two distinct reactive sites allows for sequential and orthogonal functionalization. The azide can participate in click chemistry or be converted to an amine, while the triazole ring can be modified at its nitrogen positions. This dual reactivity opens up avenues for the creation of complex molecular architectures, polymers, and functional materials.

Historical Context of Azide-Alkyne Cycloaddition (AAC) and Triazole Formation

The foundation for the synthesis of 1,2,3-triazoles was laid in the late 19th century. In 1893, Arthur Michael reported the first synthesis of a triazole from the reaction of phenyl azide and diethyl acetylenedicarboxylate. wikipedia.orgnih.gov However, it was Rolf Huisgen in the mid-20th century who extensively studied this class of 1,3-dipolar cycloaddition reactions, which now bear his name. wikipedia.orgwikipedia.orgnih.gov The thermal Huisgen cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole isomers. wikipedia.orgbeilstein-journals.org

A paradigm shift occurred in the early 2000s with the independent and concurrent discovery by the groups of Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgbeilstein-journals.org This catalytic version of the reaction proceeds with a dramatically accelerated rate, often at room temperature, and, crucially, provides exclusively the 1,4-disubstituted triazole regioisomer. wikipedia.orgjetir.org This high efficiency, regioselectivity, and tolerance of a wide range of functional groups led to its classification as a "click" reaction, a concept introduced by Sharpless, Kolb, and Finn in 2001. wikipedia.org The development of click chemistry, with CuAAC at its forefront, was recognized with the 2022 Nobel Prize in Chemistry. baseclick.eu

Further advancements have led to the development of other catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively yields the 1,5-disubstituted triazole isomer, providing access to the complementary regioisomer. wikipedia.orgnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst, has also emerged as a powerful tool, particularly for bioconjugation in living systems. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBQJKUOKWVLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Azidomethyl 1h 1,2,3 Triazole

Mechanistic Insights into Azide (B81097) and Triazole Reactivity

The chemical behavior of 5-(azidomethyl)-1H-1,2,3-triazole is a direct consequence of the interplay between the electron density distribution within the molecule and the inherent properties of its constituent functional groups.

Electron Density Distribution and Aromaticity Effects on Reactivity

The 1,2,3-triazole ring is an aromatic system, a characteristic that imparts significant stability. nih.govyoutube.com This aromaticity is due to the presence of six π-electrons distributed across the five-membered ring, satisfying Hückel's rule. youtube.com The ring contains one pyrrole-type and two pyridine-type nitrogen atoms, contributing to its high electron density and stability. nih.gov This electronic configuration makes the triazole ring generally stable and less prone to quaternization. nih.gov However, the fusion of a benzene (B151609) ring to a 1,2,3-triazole, as in benzotriazole, can diminish the aromatic character of the heterocyclic ring, leading to higher reactivity compared to their monocyclic counterparts. nih.gov

The distribution of electron density within the 1,2,3-triazole ring influences its reactivity. In N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov The presence of electron-withdrawing substituents can further modulate this electron distribution. nih.gov

Role of the Azidomethyl Moiety in Directing Reactivity

The azidomethyl group (-CH₂N₃) is a key director of the molecule's reactivity. The azide functional group is a 1,3-dipole and readily participates in cycloaddition reactions. youtube.com The presence of this group allows for a variety of chemical transformations, making this compound a versatile building block in organic synthesis. The azidomethyl group can be transformed into other functionalities, such as amines and imines, through reduction reactions.

Further Transformations of the Azide Group in this compound

The azide group is a versatile functional group that can undergo a range of chemical transformations, providing access to a diverse array of compounds.

Reduction Reactions to Amines and Imines

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and functional group tolerance. Common reducing agents include sodium borohydride (B1222165) in the presence of a catalyst, such as tin(IV) 1,2-benzenedithiolate, which can reduce primary, secondary, tertiary, aromatic, and heteroaromatic azides in excellent yields under mild conditions. researchgate.net Catalytic hydrogenation using hydrogen gas with a metal catalyst like platinum or palladium is another effective method for reducing azides to primary amines. youtube.com The formation of a stable nitrogen molecule (N₂) provides a strong thermodynamic driving force for these reactions. youtube.com Other reducing systems, such as zinc and ammonium (B1175870) chloride, have also been employed for this purpose. researchgate.net

| Reagent/Condition | Product | Yield | Reference |

| NaBH₄, tin(IV) 1,2-benzenedithiolate | Primary amine | Excellent | researchgate.net |

| H₂, Pt/Pd | Primary amine | - | youtube.com |

| Zn, NH₄Cl | Amine/Amide | Good to Excellent | researchgate.net |

Cycloaddition Reactions with Diverse Unsaturated Systems (Beyond Alkynes)

While the Huisgen 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry, the azide group can also undergo cycloaddition with other unsaturated systems. youtube.comnih.gov These reactions provide access to a wider range of heterocyclic compounds. For instance, azides can react with alkenes, although these reactions are generally less common than those with alkynes. youtube.com The reaction of azides with nitroalkenes has been reported to yield N-substituted and NH-1,2,3-triazoles under metal-free conditions. nih.govthieme-connect.de Furthermore, cycloaddition reactions with β-ketoesters can lead to the formation of 5-hydroxy-1,2,3-triazoles. nih.gov

| Unsaturated System | Product | Catalyst/Conditions | Reference |

| Alkenes | Triazoles | - | youtube.com |

| Nitroalkenes | N-substituted/NH-1,2,3-triazoles | Metal-free | nih.govthieme-connect.de |

| β-Ketoesters | 5-Hydroxy-1,2,3-triazoles | Basic | nih.gov |

Reactivity of the 1H-1,2,3-Triazole Ring in this compound

The 1H-1,2,3-triazole ring itself can participate in various chemical reactions, further expanding the synthetic utility of this compound. Due to its high electron density, electrophilic substitution typically occurs at the nitrogen atoms. nih.gov Conversely, nucleophilic substitution can occur at the ring carbon atoms under mild conditions because they are attached to two electronegative nitrogen atoms, making them π-deficient and susceptible to nucleophilic attack. nih.gov

The triazole ring can be functionalized through various reactions. For example, Buchwald-Hartwig cross-coupling reactions have been used to synthesize 5-(het)arylamino-1,2,3-triazole derivatives from 5-amino- or 5-halo-1,2,3-triazoles. nih.gov Additionally, the triazole ring can be a part of more complex fused heterocyclic systems, which are often synthesized via intramolecular azide-alkyne cycloadditions. thieme-connect.demdpi.com

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,3-triazole ring is generally considered electron-deficient and is thus relatively unreactive towards electrophilic substitution. However, the C5 position can be activated towards both electrophilic and nucleophilic attack under specific conditions.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the triazole ring is challenging. However, functionalization can be achieved through preliminary metalation. For instance, 1-(benzyloxy)-1,2,3-triazole can be selectively lithiated at the C5 position with n-butyllithium. The resulting anion readily reacts with a variety of electrophiles, allowing for the introduction of carbon, halogen, sulfur, silicon, and tin substituents. exlibrisgroup.com While this specific example involves a 1-benzyloxy protected triazole, it demonstrates a viable pathway for electrophilic substitution at the C5 position, which could be applicable to derivatives of this compound.

Nucleophilic Substitution: The 1,2,3-triazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or converted into a more reactive form. For example, 2-phenyltriazole 1-oxides are activated at C-5 towards nucleophilic attack. exlibrisgroup.comrsc.org These N-oxides can be halogenated at C5, and the halogen can subsequently be displaced by strong nucleophiles. exlibrisgroup.comrsc.org Similarly, methylation of these N-oxides produces N-methoxytriazolium salts, where a substituent at C5 can be displaced by various nucleophiles. rsc.orgrsc.org

The azidomethyl group itself contains a terminal nitrogen atom that is highly nucleophilic. masterorganicchemistry.com This allows the azide to participate in reactions such as the Staudinger reaction with phosphines or the Huisgen 1,3-dipolar cycloaddition with alkynes, although the latter would lead to more complex structures. wikipedia.org

N-Alkylation and N-Acylation Reactions

The unsubstituted 1H-1,2,3-triazole ring possesses three nucleophilic nitrogen atoms, making N-alkylation and N-acylation complex reactions that often yield a mixture of isomers. The reaction with this compound would likely produce N1 and N2 substituted products.

N-Alkylation: The direct alkylation of NH-1,2,3-triazoles with alkyl halides typically results in a mixture of N1 and N2 isomers, with the N2 isomer often being the thermodynamically more stable product. nih.govnih.gov The regioselectivity is highly dependent on reaction conditions and the substitution pattern of the triazole. For example, the presence of a 4-bromo substituent has been shown to direct alkylation selectively to the N2 position. organic-chemistry.org Gold-catalyzed alkylation with vinyl ethers has also been developed for the N2-selective functionalization of NH-1,2,3-triazoles. nih.govrsc.org For this compound, alkylation would be expected to yield a mixture of 1-alkyl-5-(azidomethyl)-1H-1,2,3-triazole and 2-alkyl-5-(azidomethyl)-2H-1,2,3-triazole.

N-Acylation: The N-acylation of NH-1,2,3-triazoles also presents challenges in regioselectivity. Studies have shown that direct acylation tends to favor the formation of the N2-acyltriazole as the main thermodynamic product. rsc.orgchemrxiv.orgrsc.org However, the use of electron-rich and bulky acylating agents can lead to mixtures of N1- and N2-acylated triazoles. chemrxiv.org These N-acyl triazoles are often hydrolytically unstable but serve as crucial intermediates in denitrogenative ring-cleavage reactions, particularly under acidic conditions. nih.govrsc.org

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| Alkyl Halides | K₂CO₃, DMF | Mixture of N1 and N2 isomers | organic-chemistry.org |

| Alkyl Halides (on 4-bromo-1H-1,2,3-triazole) | K₂CO₃, DMF, -10°C | N2-isomer | organic-chemistry.org |

| Vinyl Ethers | Ph₃PAuCl/AgNTf₂, DCE, 80°C | N2-isomer | nih.gov |

| N,N-Dimethylbenzylamines | Cu₂S catalyst, solvent-free | N2-isomer | acs.org |

Stability and Degradation Pathways of this compound Under Various Conditions

The stability of this compound is a critical aspect, influenced by thermal, photochemical, and chemical stressors. Both the triazole ring and the azide group contribute to its stability profile.

Thermal and Photochemical Stability

Photochemical Stability: Both the triazole ring and the azide functional group are susceptible to photochemical degradation. Photolysis of 1,2,3-triazoles can lead to the extrusion of N₂. thieme-connect.de Organic azides are well-known to be photosensitive, decomposing upon exposure to UV light. This process typically involves the loss of N₂ to form a highly reactive nitrene intermediate, which can then undergo various reactions. researchgate.net For example, a study on the photochemical stability of an azido-containing nucleoside analog revealed that the compound decomposed under UV-visible light via the loss of nitrogen, leading to multiple degradation products through pathways like ring expansion and bond cleavage. nih.gov It is highly probable that this compound would be unstable under photolytic conditions, with the primary degradation pathway initiated by the cleavage of the azidomethyl group.

Chemical Stability in Acidic and Basic Environments

Acidic Conditions: The 1,2,3-triazole ring is noted for its high stability in acidic environments, generally resisting hydrolysis. nih.govacs.org However, this stability can be compromised. N-acylated 1,2,3-triazoles are known to be key intermediates in acid-mediated ring-cleavage reactions that proceed via elimination of nitrogen. nih.gov The azide functional group is the conjugate base of the weak hydrazoic acid (pKa ≈ 4.6) and can be protonated in strong acid. masterorganicchemistry.com A significant reaction of azides under acidic conditions is their decomposition by nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. This reaction leads to the formation of nitrogen gas and various nitrogen oxides, providing a method for the destruction of residual azides. wikipedia.org Therefore, this compound would be expected to be unstable in the presence of acidic nitrite solutions.

Basic Conditions: The 1,2,3-triazole ring is also exceptionally stable in basic media, resisting cleavage by hydrolysis. nih.govacs.org The azide functional group is also generally stable under basic conditions. However, the methylene (B1212753) protons in the azidomethyl group are positioned between two electron-withdrawing groups (the azide and the triazole ring), which increases their acidity. Strong bases could potentially deprotonate this position, forming a carbanion that could then react with electrophiles.

| Condition | Component | Stability/Reactivity | Products/Intermediates | Reference |

|---|---|---|---|---|

| High Temperature (Pyrolysis) | Triazole Ring | Unstable | N₂ extrusion, aziridine (B145994) formation | thieme-connect.dewikipedia.org |

| High Temperature | Azidomethyl Group | Unstable | N₂ extrusion, nitrene intermediate | researchgate.net |

| UV/Vis Light (Photolysis) | Triazole Ring & Azidomethyl Group | Unstable | N₂ extrusion, nitrene intermediate, various degradation products | thieme-connect.deresearchgate.netnih.gov |

| Acidic (General) | Triazole Ring | Stable | - | nih.govacs.org |

| Acidic (with Acylating Agent) | Triazole Ring | Unstable | N-acyltriazole intermediate, vinyl cation, N₂ | nih.gov |

| Acidic (with Nitrite) | Azidomethyl Group | Unstable | N₂, N₂O, NO | wikipedia.org |

| Basic | Triazole Ring & Azidomethyl Group | Generally Stable | Possible deprotonation at methylene position with strong base | nih.govacs.org |

Advanced Spectroscopic and Structural Analysis of 5 Azidomethyl 1h 1,2,3 Triazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-(azidomethyl)-1H-1,2,3-triazole and its derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial structural clues. For instance, the ¹H NMR spectrum of a 1H-1,2,3-triazole derivative can show distinct signals for the triazole and imidazole (B134444) protons. nih.gov However, for unambiguous assignments and to establish the complete molecular framework, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound derivatives, COSY spectra would reveal correlations between neighboring protons, aiding in the assignment of signals within alkyl chains or substituted aromatic rings attached to the core structure. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu HSQC is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. researchgate.netresearchgate.net For this compound, this technique would definitively link the methylene (B1212753) protons of the azidomethyl group to their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton by identifying long-range connectivities. For example, it can show correlations from the methylene protons of the azidomethyl group to the carbon atoms of the triazole ring, confirming the attachment of the substituent. researchgate.netnih.gov Similarly, it can establish the connectivity between the triazole ring and other substituents.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, as demonstrated in the characterization of various triazole derivatives. nih.govnih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 1,2,3-Triazole Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole-CH | 8.01–8.85 | --- |

| NCH₂ | 4.30–5.57 | --- |

| SCH₂ | --- | 20.89–21.27 |

| C≡C | --- | 72.34–79.48 |

| C=O (ester) | --- | 166.99–167.81 |

Note: Data compiled from studies on various 1,2,3-triazole derivatives. acs.org

Molecules are not static entities; they often exist as a mixture of rapidly interconverting conformers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotations and ring inversions. For derivatives of this compound, DNMR could be employed to study the rotation around the C-C bond connecting the azidomethyl group to the triazole ring and to investigate the conformational preferences of substituents. In some cases, conformational isomerism can be observed in the NMR spectra of triazole derivatives, with the ratio of isomers being dependent on the specific structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Environmental Sensing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups and studying non-covalent interactions.

The vibrational spectra of this compound are characterized by absorption bands corresponding to the azide (B81097) and triazole functional groups.

Azide Group (–N₃): The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) in the IR spectrum, typically appearing in the range of 2100-2160 cm⁻¹. The corresponding symmetric stretching vibration (νₛ) is often weaker in the IR but can be observed in the Raman spectrum.

Triazole Ring: The 1,2,3-triazole ring has several characteristic vibrational modes. nih.govrsc.org These include C-H stretching vibrations, N-H stretching, and various ring stretching and deformation modes. researchgate.netresearchgate.net For example, a peak around 1531 cm⁻¹ in the Raman spectrum of a triazole derivative has been attributed to a triazole ring deformation. researchgate.net The specific positions of these bands can be influenced by substitution patterns and intermolecular interactions. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3276–3389 | acs.org |

| C-H Stretch (aromatic) | 3000–3100 | researchgate.net |

| C=N Stretch | 1620–1625 | acs.org |

| Triazole Ring Deformation | ~1531 | researchgate.net |

| C=S Stretch | 1288–1295 | acs.org |

Note: These are general ranges and can vary based on the specific molecule and its environment.

Vibrational spectroscopy is highly sensitive to hydrogen bonding and other intermolecular interactions. rsc.org The formation of hydrogen bonds, for instance between the N-H of the triazole ring and a suitable acceptor, leads to a broadening and red-shifting of the N-H stretching band in the IR spectrum. olemiss.edu The study of these interactions is crucial as they can significantly influence the crystal packing and physical properties of the compound. rsc.org Raman spectroscopy, in conjunction with quantum chemical calculations, has been used to explore the competition for hydrogen bonding between 1,2,3-triazole molecules and with solvent molecules like water. olemiss.edu These studies suggest that in the liquid state, molecular dimers can play a significant role. olemiss.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aryl azides, a common initial fragmentation step is the loss of a nitrogen molecule (N₂). researchgate.net The fragmentation of 1,2,4-triazole (B32235) derivatives has also been investigated, revealing sequential loss of neutral molecules. researchgate.net

In the context of this compound, the molecular ion would be expected to readily lose N₂ from the azide group. Subsequent fragmentation would likely involve the triazole ring and any other substituents. Analysis of these fragmentation pathways, often aided by techniques like tandem mass spectrometry (MS/MS), can confirm the structure elucidated by NMR and vibrational spectroscopy. sciex.comsciex.comeurl-pesticides.eu For instance, the mass spectra of some 1,2,3-thiadiazoles, which are structurally related to triazoles, show that the elimination of a nitrogen molecule from the molecular ion typically precedes fragmentations involving substituents. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-1,2,3-triazole |

| 1,2,4-triazole |

| 1,2,3-thiadiazole |

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data has been published for this compound. For related compounds, HRMS is crucial for confirming the elemental composition. For instance, the analysis of derivatives like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its analogues shows that the measured mass-to-charge ratio (m/z) typically aligns with the calculated value to within a few parts per million (ppm), confirming their chemical formulas. rsc.orgnih.govnih.gov A hypothetical data table for the target compound would require such experimental values, which are currently unavailable.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no published MS/MS fragmentation data for this compound. Tandem mass spectrometry on related 1,2,3-triazole structures reveals characteristic fragmentation patterns, often involving the neutral loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring. nih.gov For the target compound, one would also anticipate fragmentation of the azidomethyl side chain. However, without experimental spectra, a detailed fragmentation scheme and corresponding data table cannot be constructed.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been reported. This information is essential for a definitive analysis of its three-dimensional structure in the solid state.

Without a solved crystal structure, no data exists on the precise bond lengths, bond angles, or molecular conformation of this compound. Published structures of other triazoles, such as metronidazole (B1676534) derivatives or substituted triazolo[4',3':2,3]pyridazino[4,5-b]indoles, provide detailed tables of these parameters for their respective molecules, but this data is not transferable. bldpharm.comchemscene.com

Information on the supramolecular assembly and crystal packing of this compound is unavailable. Analysis of other triazole crystals often reveals intermolecular interactions like hydrogen bonding (e.g., N-H···N) and π–π stacking, which dictate how the molecules arrange themselves in the crystal lattice. bldpharm.comchemscene.com The presence of both a triazole ring and an azide group in the target molecule suggests the potential for unique packing motifs, but this remains speculative without experimental data.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

No specific UV-Vis absorption spectrum for this compound is available. The parent 1H-1,2,3-triazole exhibits a strong π→π* transition in the deep UV region, typically around 205–210 nm. The presence of the azidomethyl group may influence the position and intensity of this absorption, but the exact λmax and molar absorptivity (ε) are unknown.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

The parent compound, this compound, is achiral, and therefore would not exhibit a signal in chiroptical spectroscopy (Circular Dichroism or Optical Rotatory Dispersion). While chiral derivatives could be synthesized (for example, by introducing a chiral center on the methyl carbon of the side chain), no such derivatives have been reported, and consequently, no CD or ORD data exists for them. Studies on other chiral molecules containing a triazole moiety confirm that these techniques are powerful for stereochemical assignment, but this cannot be applied to the requested compound.

Computational and Theoretical Studies of 5 Azidomethyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(azidomethyl)-1H-1,2,3-triazole, these calculations can predict its geometry, stability, and electronic characteristics, offering a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of triazole-based compounds due to its balance of computational cost and accuracy. mdpi.comnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict key structural parameters.

For related 1,2,3-triazole systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully used to explore their geometries. mdpi.com The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in a study of other triazole derivatives, DFT was used to confirm the geometry of newly synthesized compounds. nih.gov From these optimized structures, important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Representative Data from DFT Calculations on Triazole Derivatives This table presents typical data obtained from DFT calculations on various 1,2,3-triazole derivatives as specific data for this compound is not readily available in published literature.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical reactivity and stability |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-accuracy predictions are invaluable for validating results from more approximate methods like DFT. For the broader class of 1,2,3-triazoles, ab initio calculations have been used to investigate their fundamental properties. thieme-connect.de Such studies can elucidate the aromaticity of the triazole ring and the nature of the bonding within the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This is particularly relevant for understanding the synthesis and potential reactions of this compound.

Computational Elucidation of Click Chemistry Pathways

The 1,2,3-triazole ring is famously synthesized via the azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.gov Computational studies, particularly using DFT, have been pivotal in elucidating the mechanism of both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) versions of this reaction. mdpi.comorganic-chemistry.org These studies model the step-by-step process of how an azide (B81097) and an alkyne come together to form the triazole ring.

For instance, DFT calculations have detailed the catalytic cycle of the RuAAC, which typically yields 1,5-disubstituted triazoles. mdpi.com These computational models show the involvement of ruthenium-acetylide intermediates and the subsequent steps of oxidative coupling. Similarly, the mechanism of the CuAAC, which leads to 1,4-disubstituted triazoles, has been extensively studied, revealing the role of copper acetylides and dinuclear copper intermediates. organic-chemistry.org Although this compound is a product, its azidomethyl group could potentially participate in a subsequent click reaction, and the principles from these computational studies would be directly applicable to modeling such a transformation.

Predicting Reactivity Profiles and Selectivity

Computational methods can predict the reactivity of different sites within the this compound molecule. By calculating parameters such as electrostatic potential maps and Fukui functions, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For example, the nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as proton acceptors or coordinate to metal ions. The terminal nitrogen of the azide group is also a site of interest for cycloaddition reactions.

DFT calculations on various substituted triazoles have been used to compute chemical reactivity descriptors like electronegativity, hardness, and electrophilicity, which help in predicting their reactivity. nih.gov These descriptors are derived from the HOMO and LUMO energies. Furthermore, computational studies have been instrumental in understanding and predicting the regioselectivity of triazole formation, explaining why certain catalysts lead to specific isomers. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule has conformational flexibility due to the rotation around the single bond connecting the methyl group to the triazole ring.

Conformational analysis, typically performed using DFT or other quantum mechanical methods, involves calculating the energy of the molecule as a function of the dihedral angle of this rotating bond. This allows for the identification of the most stable conformers and the energy barriers between them.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Møller-Plesset perturbation theory |

Exploration of Low-Energy Conformations

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the triazole ring to the azidomethyl group. Specifically, the key dihedral angles are those associated with the C5-CH2 and CH2-N3 bonds. Theoretical calculations, particularly using Density Functional Theory (DFT) methods such as B3LYP, ωB97X-D, and M06-2X, with appropriate basis sets like 6-311++G(2d,2p), are instrumental in mapping the potential energy surface (PES) of the molecule. nih.gov

A systematic scan of the PES by rotating these key dihedral angles would reveal a number of local energy minima, each corresponding to a stable conformer. For a related 1,5-substituted 1,2,3-triazole amino acid, theoretical analysis has shown the existence of multiple stable conformers with relative energies within a few kcal/mol of each other. nih.gov A similar conformational diversity is anticipated for this compound. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C4-C5-CH2-N3) (°) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| A | ~60 | 0.00 | Gauche conformation, likely stabilized by weak intramolecular interactions. |

| B | ~180 | 1.5 | Anti conformation, extended structure. |

| C | ~-60 | 0.2 | Gauche conformation, enantiomeric to A. |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. The actual values would need to be determined through rigorous quantum chemical calculations.

Solvent Effects on Molecular Behavior

The behavior and properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's conformational stability and electronic structure. ekb.eg These models treat the solvent as a continuous medium with a specific dielectric constant.

In a nonpolar solvent, the relative energies of the conformers are expected to be similar to those in the gas phase. However, in polar solvents like water or DMSO, conformers with larger dipole moments will be preferentially stabilized, leading to a shift in the conformational equilibrium. For instance, if a particular conformer of this compound possesses a larger dipole moment due to the alignment of the polar C-N and N-N bonds, its population will increase in a polar environment. This can have implications for its reactivity and interactions with other molecules. Theoretical studies on similar bi-1,2,3-triazole systems have demonstrated that solvent effects can significantly alter the relative stabilities of different conformers. ekb.eg

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the NMR spectrum. These predicted spectra can be invaluable for assigning experimental signals and confirming the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole-H4 | ~7.8-8.2 | - |

| CH2 | ~4.5-5.0 | ~45-55 |

| Triazole-C4 | - | ~120-130 |

| Triazole-C5 | - | ~140-150 |

Note: These are estimated chemical shift ranges based on data from related triazole derivatives. nih.govrsc.org The exact values would depend on the computational method and solvent used in the calculation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, often performed at the DFT level, can predict the IR spectrum of the molecule. nih.gov The predicted spectrum allows for the assignment of characteristic vibrational modes, such as the N-H stretch of the triazole ring, the asymmetric and symmetric stretches of the azide group, and various ring vibrations. These "marker bands" are crucial for identifying the functional groups present in the molecule. nih.gov

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (Triazole) | 3100-3150 |

| C-H stretch (Triazole) | 3050-3100 |

| Asymmetric N₃ stretch | 2100-2150 |

| Symmetric N₃ stretch | 1250-1300 |

| Triazole ring stretch | 1400-1600 |

Note: These are typical frequency ranges for the specified functional groups and are based on computational studies of similar triazole-containing molecules. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the standard method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the triazole ring. The position of λmax can be influenced by the solvent, a phenomenon known as solvatochromism, which can also be modeled computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

The this compound core represents a versatile scaffold that can be chemically modified to generate a library of derivatives with diverse properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.gov

In the context of scaffold design, a QSAR study involving derivatives of this compound would typically involve the following steps:

Data Set Generation: A series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors that encode different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery and materials design process by focusing resources on compounds with the highest probability of success. mdpi.com Studies on other triazole-based scaffolds have successfully employed QSAR to identify key molecular features responsible for their biological activity and to design more potent analogs. nih.govnih.gov

Functionalization and Derivatization Strategies for 5 Azidomethyl 1h 1,2,3 Triazole

Click-Chemistry-Mediated Conjugation with Various Molecular Scaffolds

The presence of the azide (B81097) moiety makes 5-(azidomethyl)-1H-1,2,3-triazole an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net This reaction's high efficiency, selectivity, and biocompatibility have enabled the straightforward conjugation of the triazole unit to a wide range of molecular scaffolds. nih.gov

Bioconjugation with Proteins, Nucleic Acids, and Carbohydrates (as design elements)

The principles of click chemistry are widely applied to covalently link molecules like this compound to biomolecules. This approach facilitates the development of novel bioconjugates with tailored biological functions.

Proteins: While direct examples specifying the use of this compound for protein conjugation are not extensively detailed in the provided search results, the general strategy involves the reaction of an azide-containing molecule with a protein that has been functionalized with a terminal alkyne. This is a common and well-established method in chemical biology for protein labeling and engineering. The triazole ring formed through this conjugation can act as a stable linker. researchgate.net

Nucleic Acids: The conjugation of triazole derivatives to nucleic acids has been extensively explored. For instance, 5'-azido-functionalized nucleosides can be coupled with alkyne-modified partners via CuAAC to create novel nucleoside-amino acid conjugates. frontiersin.org This methodology allows for the synthesis of triazole-linked analogues of oligonucleotides, which are of interest for therapeutic applications. nih.gov The azidomethyl group of the title compound serves as a ready handle for such "clicking" onto alkyne-modified DNA or RNA strands. The resulting triazole linkage is stable and does not interfere with biological systems. frontiersin.org The dual function of an azidomethyl group as both a reversible 3'-OH capping moiety and a spectroscopic reporter has been demonstrated in DNA sequencing by synthesis. nih.gov

Carbohydrates: The CuAAC reaction is a powerful tool for the synthesis of glycoconjugates. Carbohydrates functionalized with terminal alkynes can be readily reacted with azido-sugars, including those bearing an azidomethyl group, to generate a variety of 1,2,3-triazole-linked carbohydrate derivatives. nih.govrsc.org These glycoconjugates have shown potential in medicinal chemistry, with applications as enzyme inhibitors and anticancer agents. rsc.orgnih.gov For example, a library of 1,4-disubstituted 1,2,3-triazole derivatives of galactose has been synthesized by coupling azido-sugars with various alkynes. nih.gov

| Biomolecule | Conjugation Strategy | Key Features of Resulting Conjugate |

| Proteins | Reaction of azidomethyl group with alkyne-functionalized protein via CuAAC. | Stable linkage, potential for creating therapeutic proteins or probes. |

| Nucleic Acids | CuAAC reaction between the azidomethyl group and alkyne-modified oligonucleotides or nucleosides. | Formation of stable, non-natural internucleotide linkages for therapeutic or diagnostic purposes. frontiersin.orgnih.gov |

| Carbohydrates | Click reaction of the azidomethyl group with alkyne-derivatized carbohydrates. | Creation of diverse glycoconjugates with potential applications in drug discovery. nih.govrsc.org |

Surface Functionalization of Materials and Nanoparticles

The robust nature of the click reaction makes it an excellent method for modifying the surfaces of various materials, including nanoparticles. This functionalization imparts new properties to the materials, such as biocompatibility, targeting capabilities, and enhanced stability.

Gold Nanoparticles (AuNPs): Gold nanoparticles can be functionalized with molecules containing a terminal alkyne. Subsequent reaction with this compound via CuAAC allows for the covalent attachment of the triazole moiety to the nanoparticle surface. nih.gov This strategy is used to create stable, functionalized AuNPs for applications in chemical sensing and therapeutics. nih.gov The functionalization can improve the stability of the nanoparticles in biological media and allow for further conjugation with other molecules. rsc.orgresearchgate.net

Magnetic Nanoparticles (MNPs): Similar to AuNPs, magnetic nanoparticles can be surface-modified to introduce alkyne groups. These can then be reacted with this compound to create functionalized MNPs. nih.govresearchgate.netnih.gov Such modifications are crucial for biomedical applications, including drug delivery and magnetic resonance imaging (MRI), as they can enhance biocompatibility and enable targeted delivery. nih.govnih.gov For instance, a nanomagnetic water-compatible catalyst has been developed for the efficient synthesis of 1,2,3-triazoles, highlighting the synergy between nanoparticle technology and triazole chemistry. beilstein-journals.org

| Nanoparticle Type | Functionalization Approach | Potential Applications |

| Gold Nanoparticles (AuNPs) | CuAAC reaction between alkyne-modified AuNPs and the azidomethyl group. | Biosensing, targeted drug delivery, photothermal therapy. rsc.orgnih.govuokerbala.edu.iq |

| Magnetic Nanoparticles (MNPs) | Covalent attachment of the triazole via click chemistry to alkyne-functionalized MNPs. | MRI contrast agents, targeted drug delivery, hyperthermia. nih.govnih.govresearchgate.net |

Post-Synthetic Modifications of the Triazole Ring

Once the this compound scaffold is formed, the triazole ring itself can undergo further modifications to modulate its properties and introduce additional functionality.

N-Substitution Strategies for Modulating Properties

The nitrogen atoms of the 1,2,3-triazole ring are nucleophilic and can be alkylated or arylated. The regioselectivity of these reactions is often influenced by the substituents already present on the ring. In the case of 1,2,3-triazoles, a mixture of N1 and N2 substituted products is often obtained, with the N2-substituted isomer being thermodynamically more stable. researchgate.net The presence of substituents at both the C4 and C5 positions can direct the reaction towards the N2 position due to steric hindrance at the N1 and N3 positions. researchgate.net Therefore, the 5-(azidomethyl) group is expected to influence the regioselectivity of N-substitution reactions. Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be a high-yielding and regioselective method for synthesizing N2-alkyl-1,2,3-triazoles. nih.gov Acid-catalyzed alkylation with alcohols also provides a route to N-alkylated 1,2,3-triazoles.

Regioselective Functionalization of the Triazole Core

The regioselective introduction of substituents onto the triazole core is a key strategy for creating complex, multi-functional molecules. While the CuAAC reaction typically yields 1,4-disubstituted triazoles, other catalytic systems can provide access to different isomers. nih.gov For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can lead to the formation of 1,5-disubstituted 1,2,3-triazoles. nih.gov Furthermore, methods have been developed for the synthesis of 1,4,5-trisubstituted triazoles. nih.govuokerbala.edu.iq The presence of the 5-(azidomethyl) group would need to be considered in these synthetic strategies, as it could influence the reactivity and regioselectivity of subsequent functionalization steps.

| Modification Type | Reagents and Conditions | Outcome |

| N-Alkylation | Alkyl halides, vinyl ethers (gold catalysis), alcohols (acid catalysis). nih.govresearchgate.net | A mixture of N1 and N2 isomers, with conditions available to favor the N2 product. |

| Regioselective C-Functionalization | Ruthenium catalysts for 1,5-disubstitution; various methods for trisubstitution. nih.govnih.govuokerbala.edu.iq | Introduction of additional functional groups at specific positions on the triazole ring. |

Derivatization of the Azidomethyl Group for Further Reactivity

While the azidomethyl group is primarily utilized for click chemistry, it can also be transformed into other functional groups, expanding the synthetic utility of this compound.

One important transformation is the Staudinger reaction, where the azide is treated with a phosphine (B1218219) to form an aza-ylide, which can then be hydrolyzed to yield a primary amine. This provides a pathway to convert the azidomethyl group into an aminomethyl group, opening up possibilities for further functionalization through amide bond formation or other reactions involving primary amines. frontiersin.org

Another strategy involves the protection of the azido (B1232118) group, for example, by reaction with a phosphine to form a phosphazide. This protected azide is stable to Grignard reagents, allowing for reactions at other sites of the molecule. The azido group can then be regenerated by treatment with elemental sulfur. frontiersin.org

Furthermore, the azidomethyl group can be reduced to an aminomethyl group. For instance, hydrogenation of a related benzyl (B1604629) ester led to the formation of a 4-methyl-triazole through hydrodehalogenation, indicating that the azidomethyl group can be susceptible to reduction under certain conditions. nih.gov More controlled reduction methods would be required to selectively convert the azidomethyl group to an aminomethyl group in the presence of other reducible functionalities.

Finally, the azide itself can participate in other types of cycloaddition reactions, such as with ketones in the presence of an organocatalyst, to form different heterocyclic structures. rsc.org

| Derivatization Reaction | Reagents | Resulting Functional Group |

| Staudinger Reaction | Phosphine (e.g., triphenylphosphine) followed by hydrolysis. | Primary amine (-CH₂NH₂) |

| Protected Azide Chemistry | Di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos), followed by Grignard reaction and deprotection with sulfur. | Allows for Grignard reactions elsewhere in the molecule while preserving the azide for later use. frontiersin.org |

| Reduction | Various reducing agents. | Primary amine (-CH₂NH₂) |

| Alternative Cycloadditions | Ketones with an organocatalyst. | Formation of alternative heterocyclic rings. rsc.org |

Reduction to Aminomethyl Derivatives

The reduction of the azide group in this compound to a primary amine affords 5-(aminomethyl)-1H-1,2,3-triazole. This transformation is fundamental as it converts the azide, often used as a stable precursor, into a highly versatile amino group, which can then participate in a wide array of subsequent reactions such as amidation, alkylation, and sulfonylation. Several reliable methods are available for this reduction.

Staudinger Reduction: The Staudinger reduction is a particularly mild and efficient method for converting azides to amines, making it highly suitable for substrates containing sensitive functional groups. wikipedia.orgorganic-chemistry.org The reaction proceeds in two stages: first, the azide reacts with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the concomitant loss of dinitrogen gas. wikipedia.org In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The high stability of the phosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

Catalytic Hydrogenation: Another common method is catalytic hydrogenation. This involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is generally clean and high-yielding, with the only byproduct being nitrogen gas. However, care must be taken to ensure compatibility with other functional groups in the molecule that might also be susceptible to reduction.

The resulting 5-(aminomethyl)-1H-1,2,3-triazole is a valuable intermediate for creating libraries of compounds, particularly in medicinal chemistry and materials science. nih.gov

Table 1: Common Methods for the Reduction of Azides to Primary Amines

| Method | Reagents & Conditions | Advantages | Considerations |

|---|---|---|---|

| Staudinger Reduction | 1. PPh₃ or P(n-Bu)₃, THF/Ether 2. H₂O | Very mild conditions, high functional group tolerance, avoids harsh reagents or metals. wikipedia.orgorganic-chemistry.org | Stoichiometric amounts of phosphine are required, and removal of the phosphine oxide byproduct can sometimes be challenging. wikipedia.org |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, Methanol/Ethanol | High yield, clean reaction with N₂ as the only byproduct. | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkynes, nitro groups). |

| Metal Hydride Reduction | LiAlH₄, THF/Ether | Powerful reducing agent, rapid reaction. | Low functional group tolerance; can reduce esters, amides, and the triazole ring itself. Requires careful handling. |

Alternative Transformations of the Azide Group

Beyond reduction, the azide group of this compound can undergo several other important transformations, most notably cycloaddition reactions and the Staudinger ligation.

[3+2] Cycloaddition Reactions (Click Chemistry): The azide functional group is a quintessential component of the Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry" when catalyzed by copper(I). nih.govbeilstein-journals.org The azidomethyl group can react with terminal or internal alkynes to form a new 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and regioselective (giving the 1,4-disubstituted triazole with copper catalysis), and it proceeds under mild, often aqueous, conditions. organic-chemistry.orgmdpi.com This allows this compound to be efficiently "clicked" onto a vast range of molecules, polymers, and surfaces that have been functionalized with an alkyne group. Structurally similar molecules, such as 2-(azidomethyl)-1H-benzo[d]imidazole, have been shown to readily participate in such click reactions. nih.gov

Staudinger Ligation: A modification of the classic Staudinger reaction, the Staudinger ligation, is a powerful tool for forming a stable amide bond and is widely used in chemical biology for bioconjugation. wikipedia.org In the traceless version, an azide reacts with a specifically designed phosphine that contains an ester group. The resulting aza-ylide intermediate undergoes intramolecular cyclization and subsequent hydrolysis to form an amide bond, releasing the phosphine oxide. This allows for the covalent linking of the triazole-containing fragment to biomolecules like peptides or proteins under physiological conditions.

Table 2: Alternative Synthetic Transformations of the Azidomethyl Group

| Reaction Type | Reactant | Product | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH) | 1,4-Disubstituted 1,2,3-triazole linkage | High efficiency, mild conditions, high regioselectivity, widely used for conjugation. mdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) derivative | 1,2,3-triazole linkage | Catalyst-free ("click" reaction), useful for live-cell imaging and bioconjugation. |

| Staudinger Ligation | Engineered Phosphine (e.g., with a methyl ester trap) | Amide Bond | Forms a stable amide linkage under mild, biological conditions; no catalyst required. wikipedia.org |

Polymerization and Oligomerization via this compound Linkages

The bifunctional nature of this compound, possessing both a triazole ring and a reactive azide group, makes it an attractive monomer for the synthesis of polymers and oligomers. rsc.org The 1,2,3-triazole ring itself is a desirable structural unit in polymer backbones because it is a stable, polar, and aromatic heterocycle that can act as a peptide bond isostere and engage in hydrogen bonding and dipole-dipole interactions. mdpi.comrsc.org

Step-growth polymerization can be achieved by reacting this compound with monomers containing at least two alkyne groups (a B₂ monomer). The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the formation of a regular polymer structure with 1,4-disubstituted triazole linkages. mdpi.com This approach leads to the creation of dense 1,2,3-triazole polymers, where the pre-existing triazole of the monomer is linked by newly formed triazole rings in the polymer backbone. mdpi.com Such polymers are investigated for applications in materials science as they can exhibit high thermal stability and unique solubility profiles. mdpi.com

Alternatively, if the parent 1H-triazole's nitrogen is considered a reactive site (A) and the azidomethyl group is another (B), the molecule can be considered an A-B monomer. It could potentially be polymerized with a B-B type monomer (e.g., a diazide) if the triazole N-H can be functionalized to participate in polymerization. More commonly, the aminomethyl derivative, 5-(aminomethyl)-1H-1,2,3-triazole, can be used as a monomer in traditional polycondensation reactions, such as reacting with diacyl chlorides or dicarboxylic acids to form polyamides.

Table 3: Potential Polymerization Schemes Involving this compound

| Polymerization Type | Monomers | Resulting Polymer Structure | Polymerization Method |

|---|---|---|---|

| Step-Growth Polyaddition | This compound + Di-alkyne (e.g., 1,4-diethynylbenzene) | Linear polymer with alternating monomer and di-alkyne units linked by new triazole rings. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com |

| Step-Growth Polycondensation | 5-(aminomethyl)-1H-1,2,3-triazole (derived from reduction) + Diacyl chloride | Polyamide with triazole units pendant to the main chain. | Schotten-Baumann conditions. |

Applications of 5 Azidomethyl 1h 1,2,3 Triazole As a Building Block in Advanced Materials Science

Design and Synthesis of Functional Polymers and Copolymers

The incorporation of 1,2,3-triazole units into polymer backbones imparts desirable properties, including thermal stability, polarity, and specific binding capabilities. nih.gov The use of monomers like 5-(azidomethyl)-1H-1,2,3-triazole or its precursors, which contain both an azide (B81097) and an alkyne (or a group that can be converted to one), is a primary strategy for synthesizing polytriazoles. mdpi.comnih.gov

Polymeric Scaffolds with Clickable Sites

Polymeric scaffolds featuring reactive sites for subsequent modification are crucial for developing functional materials, such as drug delivery systems or biosensors. A polymer synthesized from a monomer containing the this compound unit would result in a macromolecule with pendant azide groups along its chain. These azide groups are readily available "clickable sites" for attaching a wide array of molecules (e.g., fluorophores, biomolecules, targeting ligands) that contain a terminal alkyne, via the highly efficient and orthogonal CuAAC reaction.

The synthesis of dense polytriazoles has been demonstrated using monomers that possess both an azide and an alkyne moiety within the same molecule. For instance, the polymerization of t-butyl 4-azido-5-hexynoate (a molecule conceptually similar to precursors of this compound) via CuAAC yields linear polymers composed of repeating 1,4-disubstituted triazole units. nih.gov Research has shown that reaction conditions, such as the solvent, can influence the polymer's final structure and properties. Huisgen cycloaddition polymerization (a thermal method without a copper catalyst) can lead to a mix of 1,4- and 1,5-disubstituted triazole units in the polymer backbone. mdpi.comnih.gov The ratio of these isomers affects the polymer's crystallinity and melting point, demonstrating a pathway to tune material properties. nih.gov

| Solvent | Solvent Permittivity (ε) | Fraction of 1,4-unit (f1,4) | Melting Point (Tm) [°C] |

|---|---|---|---|

| Dioxane | 2.2 | 0.49 | 70 |

| Tetrahydrofuran (THF) | 7.6 | 0.46 | 66 |

| N,N-Dimethylformamide (DMF) | 37 | 0.38 | 61 |

| CuAAC Method* | N/A | 1.0 | 89 |

*Data from CuAAC polymerization is included for comparison, showing that the regioselective reaction produces a more crystalline polymer with a higher melting point.

Cross-linking and Network Formation

The formation of polymer networks and cross-linked materials is essential for applications requiring mechanical robustness, such as hydrogels or high-performance coatings. This compound is an ideal agent for creating such networks. Its bifunctional nature allows it to bridge different polymer chains.

For example, a linear polymer with pendant alkyne groups could be cross-linked by adding this compound. The azide group on the triazole linker would react with the alkyne groups on the polymer chains, forming stable triazole cross-links. This strategy is an extension of polymerization using diazide and dialkyne monomers, which inherently produces cross-linked polytriazole networks. nih.gov This approach offers a high degree of control over the cross-linking density and, consequently, the mechanical and swelling properties of the resulting material.

Surface Modification and Coating Technologies

The ability to tailor the surface properties of materials is fundamental in fields ranging from biomedical devices to corrosion prevention. The click chemistry enabled by this compound provides a powerful tool for covalently modifying surfaces with a high degree of specificity and efficiency. researchgate.net

Immobilization of Functional Moieties on Substrates

A key application is the functionalization of substrates to introduce new properties. This is typically achieved by first anchoring molecules with either an azide or an alkyne group to the surface. Then, a linker like this compound, or another molecule containing the complementary group, is "clicked" into place. This method has been used to immobilize a variety of functional moieties, including biomolecules and drugs. researchgate.netnih.gov

For instance, studies have demonstrated the immobilization of drug molecules onto surfaces functionalized with triazole-based linkers. The success of the immobilization can be verified by techniques such as contact angle measurements, which detect changes in surface hydrophilicity. The introduction of aromatic triazole rings and the attached functional groups typically alters the surface energy. researchgate.net This method is also foundational for creating anti-corrosion coatings, where triazole-containing compounds are adsorbed onto a metal surface to form a dense, protective film. researchgate.net

| Surface State | Functional Moiety | Resulting Contact Angle (°) |

|---|---|---|

| Initial Functionalized Surface | N/A | ~65° |

| After Click Immobilization | Dansyl Derivative | ~72° |

| After Click Immobilization | Curcumin Derivative | ~80° |

Development of Responsive and Smart Surfaces

Smart surfaces are materials that can change their properties in response to external stimuli, such as pH, light, or temperature. Polymers featuring triazole linkages can be designed to be responsive. By grafting these polymers onto a substrate, a smart surface can be created. For example, polytriazoles incorporating certain functional groups can exhibit pH-responsive behavior. thieme-connect.com When attached to a surface, these polymer chains would extend or collapse based on the ambient pH, thereby changing the surface's wettability or binding affinity.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The 1,2,3-triazole ring is an exceptional motif for supramolecular assembly due to its ability to act as a hydrogen bond donor and acceptor, its high dipole moment, and its capacity to coordinate with metal ions. nih.govnih.govbiointerfaceresearch.com this compound serves as a powerful building block for constructing well-defined, multi-component supramolecular structures.

A prominent example is the synthesis of dendrimers. nih.gov Dendrimers are perfectly branched, tree-like polymers with a defined structure. Click chemistry is a premier method for their synthesis. Using a core molecule with multiple alkyne groups, successive generations of dendrons (the branches) containing azide functionalities can be added. A molecule like this compound can be used to introduce branching points or to functionalize the periphery of the dendrimer. The internal triazole rings formed at each step can coordinate with metal ions, enabling the dendrimer to act as a scaffold for catalysts or as a nanoreactor. nih.gov

| Core Molecule Type | Example Core | Branching Unit (Dendron) | Resulting Architecture |

|---|---|---|---|

| Tri-alkyne Core | 1,3,5-Triethynylbenzene | Azide-terminated dendrons | Symmetric triazole dendrimer |

| Multi-azide Core | 1,3,5-Tris(azidomethyl)benzene | Alkyne-terminated dendrons | Triazole-linked hyperbranched polymer |

| Multi-azide Core | 1,3-Diazido-2,2-bis(azidomethyl)propane | Alkyne-functionalized molecules | Densely functionalized spherical dendrimer |

Beyond dendrimers, the triazole unit is instrumental in the anion-templated self-assembly of complex architectures like foldamers and interlocked molecules (rotaxanes and catenanes). nih.govnih.gov The polarized C-H bond on the triazole ring can form a hydrogen bond with an anion, guiding the folding or interlocking of molecular strands into a specific, stable conformation. The use of building blocks like this compound allows for the pre-organization of these strands and provides additional sites for functionalization, leading to highly sophisticated molecular machines and sensors. nih.gov

Self-Assembly of Triazole-Containing Modules

The self-assembly of molecular components into ordered supramolecular structures is a cornerstone of modern materials science, enabling the creation of materials with emergent properties. The 1,2,3-triazole ring is an excellent motif for directing self-assembly due to its distinct electronic and steric properties. It can act as a hydrogen bond donor and acceptor, facilitating predictable interactions between molecular modules. researchgate.net This capability has been harnessed to construct complex architectures like foldamers, which are artificial oligomers that adopt specific, folded conformations. rsc.org

The predictable geometry and strong dipole moment of the triazole ring system contribute to the stability of these self-assembled structures. Researchers have demonstrated that the substitution pattern on the triazole ring can be used to control the conformation of peptidic foldamers, indicating that these units can be strategically inserted into sequences to induce specific structural diversity. rsc.org The ability of this compound to participate in "click" reactions allows for the straightforward incorporation of this self-assembling capability into a wide array of molecular frameworks, leading to the development of novel supramolecular ensembles. nih.gov

| Feature of Triazole Ring | Role in Self-Assembly | Research Finding |

| Hydrogen Bonding | Directs intermolecular interactions and stabilizes assemblies. | The triazole ring's hydrogen bond donor/acceptor power is greater than that of an amide function, allowing for strong, directional bonds. researchgate.net |

| Dipole Moment | Contributes to the stability and ordering of molecules within the assembly. | The high dipole moment of the triazole ring influences the packing and orientation of molecules in the solid state and in solution. researchgate.net |

| Rigid Linker | Provides structural rigidity and predictable geometry to the assembled modules. | Triazoles act as rigid link units in peptidomimetics, controlling the overall conformation. mdpi.comnih.gov |

| "Click" Chemistry Handle | Allows for easy incorporation into diverse molecular structures for self-assembly studies. | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile technique for incorporating triazoles into larger structures. mdpi.com |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a field focused on the design of host molecules that can selectively bind to specific guest molecules, relies on precise molecular recognition. The 1,2,3-triazole ring is an effective component in the design of molecular hosts due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the selective recognition and binding of guest species.

The compound this compound can be used to construct elaborate host architectures. For instance, it can be incorporated into larger macrocyclic or cage-like structures. The triazole C-H bond can act as a hydrogen bond donor, mimicking the N-H bond of an amide, while the nitrogen atoms can act as hydrogen bond acceptors, mimicking a carbonyl oxygen. researchgate.net This allows triazole-containing hosts to recognize and bind substrates, such as anions or neutral molecules, that are typically recognized by peptide-based receptors. The formation of host-guest complexes has been observed in systems containing triazole moieties, highlighting their utility in creating receptors for molecular recognition applications. researchgate.net

Nanomaterials Functionalization and Integration

The functionalization of nanomaterial surfaces is critical for their integration into functional devices and for tailoring their physical and chemical properties. The dual functionality of this compound makes it an ideal linker molecule for this purpose. The azide group allows for covalent attachment to surfaces or other molecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. nih.govnih.gov

Quantum Dot and Nanoparticle Surface Chemistry

Quantum dots (QDs) and other nanoparticles often require surface modification to improve their stability, solubility, and biocompatibility, or to attach specific functionalities. Triazole-based ligands have been successfully used to functionalize nanoparticle surfaces. For instance, triazole derivatives have been loaded onto chitosan (B1678972) nanoparticles to create novel nanoformulations. mdpi.commdpi.com These studies show that the resulting nanoparticles can have enhanced properties, such as improved drug delivery profiles. mdpi.com

The "click" reaction, for which this compound is a prime reactant, provides a robust method for attaching molecules to nanoparticle surfaces that have been pre-functionalized with alkyne groups. This strategy is highly efficient and creates a stable triazole linkage. Research has also explored the use of copper nanoparticles as a catalyst for the formation of the triazole ring itself, suggesting a direct link between nanoparticle science and triazole chemistry. nih.govrsc.org

| Nanomaterial | Functionalization Strategy | Outcome | Reference |

| Chitosan Nanoparticles | Loading with 1,2,3-triazole-sulfonamide hybrids. | Creation of nanoformulations with potent anti-parasitic activity and improved biological performance. | mdpi.commdpi.com |

| General Nanoparticles | Surface modification using CuAAC "click" chemistry. | Stable, functionalized nanoparticles with tailored surface properties for various applications. | nih.govnih.gov |

| Bismuth Tungstate (Bi2WO6) | Used as a catalyst for triazole synthesis. | Efficient and reusable catalyst system for producing functionalized triazoles for material applications. | rsc.org |

Nanocomposites and Hybrid Materials